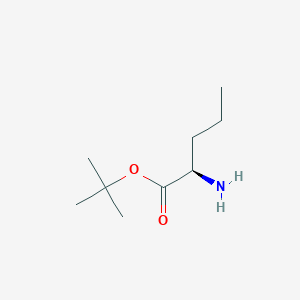![molecular formula C7H7N5O2 B1148695 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1337881-83-0](/img/structure/B1148695.png)
2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C7H7N5O2 . It is a derivative of pyrrolopyrimidine, a class of compounds that have been studied for their potential utility in the treatment of diseases such as Parkinson’s disease .
Synthesis Analysis
The synthesis of pyrrolopyrimidines has been described in various studies. For instance, one method involves the reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with N-iodosuccinimide in DMF at room temperature . Other methods for the synthesis of pyrrolopyrimidines have been classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .Molecular Structure Analysis
The molecular structure of pyrrolopyrimidines has been studied using X-ray structures . The structure of these compounds can be optimized using these X-ray structures, as demonstrated in the development of inhibitors for leucine-rich repeat kinase 2 (LRRK2), a protein involved in Parkinson’s disease .Chemical Reactions Analysis
Pyrrolopyrimidines can undergo various chemical reactions. For example, fragment hit-derived pyrrolopyrimidines underwent optimization using X-ray structures of LRRK2 kinase domain surrogates . Other reactions include nucleophilic substitution, hydrolysis, and EDC coupling .Scientific Research Applications
PARP-1 Inhibitors
Pyrrolo[2,3-d]pyrimidine derivatives have been discovered as novel inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Anti-Inflammatory Activities
Research developments have shown that pyrrolo[2,3-d]pyrimidines have better anti-inflammatory activity . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
A series of HPK1 inhibitors with 7H-pyrrolo[2,3-d]pyrimidine scaffold have been designed and synthesized . These compounds showed potent inhibitory activity against HPK1, which plays a crucial role in immune responses .
Anti-Breast-Cancer Activity
Pyrrolo(pyrido)[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anti-breast-cancer activity . The combination of the active fragments of these compounds can improve selectivity and antiproliferative effects on breast cancer cells .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect the pathways related to inflammation, as they inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
It’s known that pyrimidine derivatives can exhibit potent anti-inflammatory effects .
Future Directions
Pyrrolopyrimidines, including “2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid”, have potential utility in the treatment of diseases such as Parkinson’s disease . Future research could focus on optimizing these compounds for increased potency and selectivity, as well as investigating their utility in the treatment of other diseases .
properties
IUPAC Name |
2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c8-4-2-1-3(6(13)14)10-5(2)12-7(9)11-4/h1H,(H,13,14)(H5,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNYOGGIYJLHFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC(=NC(=C21)N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(SP-4-1)-[1,8,15,22-Tetrakis[2-methyl-1-(1-methylethyl)propoxy]-29H,31H-phthalocyaninato(2-)-N29,N30](/img/no-structure.png)


![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)